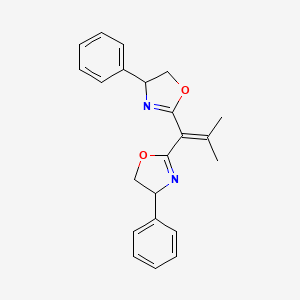
Oxazole, 2,2'-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4'S)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- is a complex organic compound belonging to the oxazole family. Oxazoles are five-membered heterocyclic compounds containing one oxygen and one nitrogen atom. This specific compound is characterized by its unique structure, which includes two oxazole rings connected by a 2-methyl-1-propenylidene bridge and substituted with phenyl groups. Oxazoles are known for their significant biological activities and are often found in natural products and pharmaceuticals .
Métodos De Preparación
The synthesis of Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- typically involves the cyclodehydration of β-hydroxy amides. One common method employs reagents such as Burgess’ reagent, the Mitsunobu reagent, or Martin sulfurane. Another approach involves the use of fluorinating reagents like diethylaminosulfur trifluoride (DAST) and Deoxo-Fluor®. The reaction is carried out at room temperature, and the resulting oxazolines are then oxidized to oxazoles using commercial manganese dioxide .
Análisis De Reacciones Químicas
Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like manganese dioxide or bromotrichloromethane in the presence of 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU).
Reduction: Reduction reactions can be performed using common reducing agents such as lithium aluminum hydride (LiAlH4).
Aplicaciones Científicas De Investigación
Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: The compound exhibits significant biological activities, making it a valuable tool in the study of biochemical pathways and mechanisms.
Medicine: Due to its biological activities, it is explored for potential therapeutic applications, including antimicrobial and anticancer properties.
Mecanismo De Acción
The mechanism of action of Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes and receptors, modulating their activity and influencing various biochemical processes. The exact molecular targets and pathways depend on the specific application and context in which the compound is used .
Comparación Con Compuestos Similares
Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- can be compared with other similar compounds, such as:
Oxazole, 2,2’-(1,4-phenylene)bis[4-methyl-5-phenyl-: This compound has a different substitution pattern and bridge structure, leading to variations in its chemical and biological properties.
Oxazole, 2,2’-(1-methyl-2-phenylethylidene)bis[4-cyclohexyl-4,5-dihydro-: The presence of cyclohexyl groups instead of phenyl groups results in different steric and electronic effects.
These comparisons highlight the uniqueness of Oxazole, 2,2’-(2-methyl-1-propenylidene)bis[4,5-dihydro-4-phenyl-, (4S,4’S)- in terms of its structure and properties.
Propiedades
Fórmula molecular |
C22H22N2O2 |
|---|---|
Peso molecular |
346.4 g/mol |
Nombre IUPAC |
2-[2-methyl-1-(4-phenyl-4,5-dihydro-1,3-oxazol-2-yl)prop-1-enyl]-4-phenyl-4,5-dihydro-1,3-oxazole |
InChI |
InChI=1S/C22H22N2O2/c1-15(2)20(21-23-18(13-25-21)16-9-5-3-6-10-16)22-24-19(14-26-22)17-11-7-4-8-12-17/h3-12,18-19H,13-14H2,1-2H3 |
Clave InChI |
BXQJDTJRHWHLAZ-UHFFFAOYSA-N |
SMILES canónico |
CC(=C(C1=NC(CO1)C2=CC=CC=C2)C3=NC(CO3)C4=CC=CC=C4)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![(11-Chloro-21-hydroxy-12,20-dimethoxy-2,5,9,16-tetramethyl-8,23-dioxo-4,24-dioxa-9,22-diazatetracyclo[19.3.1.110,14.03,5]hexacosa-10,12,14(26),16,18-pentaen-6-yl) 2-[methyl(4-sulfanylpentanoyl)amino]propanoate](/img/structure/B12508731.png)
![17-(Cyclobutylmethyl)-17-azatetracyclo[7.5.3.01,10.02,7]heptadeca-2(7),3,5-triene-4,10-diol;2,3-dihydroxybutanedioic acid](/img/structure/B12508743.png)
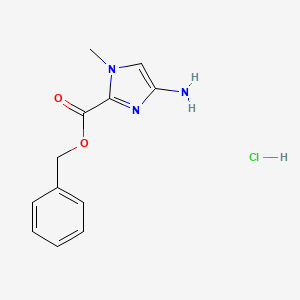
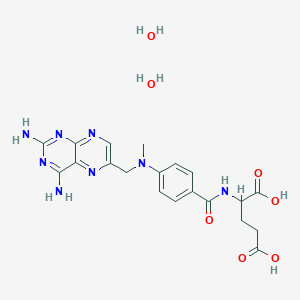
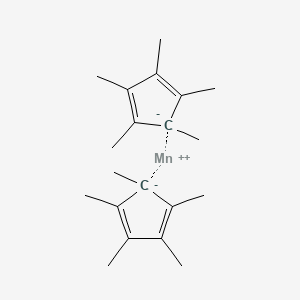
![ethyl 1-[4-(3,5-dimethyl-1H-pyrazol-1-yl)pyrimidin-2-yl]piperidine-4-carboxylate](/img/structure/B12508767.png)
![2,8-bis[4-(2-ethylhexyl)thiophen-2-yl]-5λ4,11-dithia-4,6,10,12-tetrazatricyclo[7.3.0.03,7]dodeca-1(12),2,4,5,7,9-hexaene](/img/structure/B12508770.png)
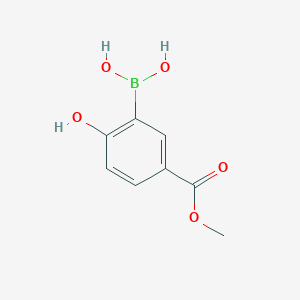
![zinc;4-[2-[10,20-bis(3,5-ditert-butylphenyl)-15-(4-hexyl-N-(4-hexylphenyl)anilino)-2H-porphyrin-2,10-diid-5-yl]ethynyl]benzoic acid](/img/structure/B12508779.png)

![3-{3-[3,5-Bis(trifluoromethyl)phenyl]-1,2,4-triazol-1-yl}prop-2-enoic acid](/img/structure/B12508783.png)
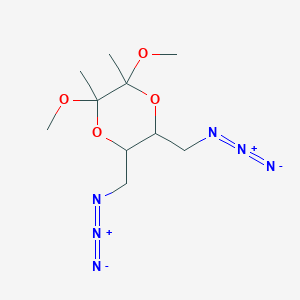
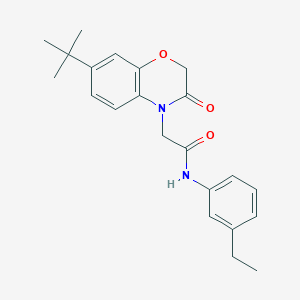
![2-[(3S)-3-methylmorpholin-4-yl]ethanamine](/img/structure/B12508802.png)
